2,2'-Bithiophène

Vue d'ensemble

Description

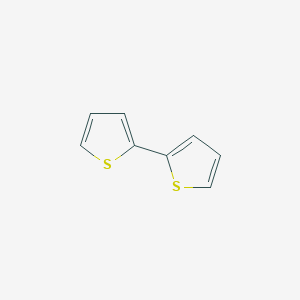

2,2’-Bithiophene is an organic compound that consists of two thiophene rings connected at the 2-position. It is a colorless solid, although commercial samples may appear greenish. This compound is the most common of the three isomers with the formula (C₄H₃S)₂, the other two being 2,3’-bithiophene and 3,3’-bithiophene .

Applications De Recherche Scientifique

2,2’-Bithiophene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.

Biology: Investigated for its potential in bioelectronic applications due to its conductive properties.

Medicine: Explored for use in drug delivery systems and as a component in biosensors.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells

Mécanisme D'action

Target of Action

2,2’-Bithiophene is an organic compound that is commonly used in the synthesis of small molecules or polymer semiconductors in the field of organic electronics . It is also used in the formation of electrode material for the development of supercapacitors . .

Mode of Action

The mode of action of 2,2’-Bithiophene is primarily through its chemical properties. It is typically prepared by cross-coupling starting from 2-halo thiophenes . In the field of organic electronics, it is polymerized to form poly(2,2’-Bithiophene) which can be electrodeposited on substrates for the fabrication of electrochromic devices .

Biochemical Pathways

In terms of biosynthesis, bithiophenes are proposed to be derived from polyacetylenic precursors, which in turn are the products of dehydrogenation of oleic acid . According to some hypotheses, these polyalkynes form labile 1,2-dithiins via a reaction with H2S2 or its equivalent . .

Pharmacokinetics

Its physical and chemical properties such as melting point, boiling point, and molecular weight have been documented .

Result of Action

The result of 2,2’-Bithiophene’s action is primarily observed in its applications in the field of organic electronics. For instance, it has been used in the synthesis of novel hole-transport materials for perovskite solar cells . .

Action Environment

The action of 2,2’-Bithiophene can be influenced by various environmental factors. For instance, the synthesis of 2,2’-Bithiophene involves catalytic or high pressure activated reactions and routes . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,2’-Bithiophene is typically prepared by cross-coupling reactions starting from 2-halo thiophenes. One common method involves the use of palladium-catalyzed coupling reactions, such as the Stille or Suzuki coupling . For example, 2-bromothiophene can be coupled with 2-thienylboronic acid in the presence of a palladium catalyst to yield 2,2’-bithiophene.

Industrial Production Methods: Industrial production of 2,2’-bithiophene often involves similar cross-coupling reactions but on a larger scale. High-pressure and catalytically activated reactions are employed to increase yield and efficiency . The use of homogeneous catalysis and phase-transfer catalysis are common in industrial settings to facilitate the synthesis of 2,2’-bithiophene derivatives .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2’-Bithiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions are common, especially at the 5,5’-positions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Bromination using bromine or N-bromosuccinimide.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro-2,2’-bithiophene.

Substitution: 5,5’-dibromo-2,2’-bithiophene.

Comparaison Avec Des Composés Similaires

- 2,3’-Bithiophene

- 3,3’-Bithiophene

- Thieno[3,2-b]thiophene

Comparison: 2,2’-Bithiophene is unique due to its symmetrical structure, which allows for better π-conjugation compared to its isomers. This results in superior electronic properties, making it more suitable for applications in organic electronics. The other isomers, while still useful, do not offer the same level of efficiency in charge transport .

Activité Biologique

2,2'-Bithiophene, a compound consisting of two thiophene rings, has garnered attention in recent years for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with 2,2'-bithiophene and its derivatives.

Chemical Structure and Properties

2,2'-Bithiophene is characterized by its conjugated system, which enhances its electronic properties. This structure allows for significant interactions with biological molecules, making it a valuable compound in medicinal chemistry and materials science. The compound's ability to participate in π-π stacking interactions and hydrogen bonding contributes to its potential biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of 2,2'-bithiophene derivatives. A notable study synthesized various benzothiazole and benzimidazole derivatives containing the 2,2'-bithiophene moiety. The findings indicated that the 2,2'-bithienyl-substituted benzothiazoles exhibited selective antiproliferative activity against lung carcinoma cells, while the benzimidazoles showed selectivity towards cervical carcinoma cells. The most potent antitrypanosomal activity was observed in compounds with unsubstituted amidine groups .

Table 1: Antiproliferative Activity of 2,2'-Bithiophene Derivatives

| Compound Type | Target Cancer Type | Selectivity | Activity Level |

|---|---|---|---|

| 2,2'-Bithienyl Benzothiazole | Lung Carcinoma | Selective | High |

| 2,2'-Bithienyl Benzimidazole | Cervical Carcinoma | Selective | Moderate |

Antimicrobial Properties

In addition to its antiproliferative effects, 2,2'-bithiophene has shown promising antimicrobial activity . A study investigated the use of 5-(4-hydroxyphenyl)-5'-dicyanoethenyl-2,2'-bithiophene as a marker for cell lesions in Alzheimer's disease. This compound demonstrated significant interactions with biological targets that could disrupt normal cellular functions .

Potential Applications in Biosensing

Another area of research involves the application of bithiophene derivatives in biosensing technologies. For instance, 5'-mercapto-2,2'-bithiophene-5-carboxylic acid has been explored as a potential biosensor for detecting antigen-antibody interactions. The electronic properties of bithiophene enhance the sensitivity and specificity of these biosensors.

Case Studies

- Anticancer Activity : A study evaluated various 2,2'-bithiophene derivatives for their anticancer potential. The results indicated that certain derivatives not only inhibited cancer cell proliferation but also induced apoptosis through DNA binding mechanisms .

- Antiprotozoal Activity : Research on 2-benzothienyl and 2-bithienyl derivatives revealed significant antitrypanosomal activity. The study concluded that modifications to the thiophene backbone can enhance biological efficacy against protozoan infections .

The mechanism by which 2,2'-bithiophene exerts its biological effects is primarily attributed to its interaction with cellular targets. The conjugated system facilitates electron transfer processes that can modulate enzyme activities or disrupt cellular signaling pathways.

Propriétés

IUPAC Name |

2-thiophen-2-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZAHWOAMVVGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80029-99-8 | |

| Record name | Polybithiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80029-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8060084 | |

| Record name | 2,2'-Bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 33 deg C; [ChemIDplus] Clear yellow to liquid; mp = 32-34 deg C; [Aldrich MSDS] | |

| Record name | 2,2'-Bithiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00119 [mmHg] | |

| Record name | 2,2'-Bithiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

492-97-7 | |

| Record name | 2,2′-Bithiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bithiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bithiophene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-bithiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-BITHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CTS9HJ7L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2'-bithiophene?

A1: The molecular formula of 2,2'-bithiophene is C8H6S2, and its molecular weight is 166.25 g/mol.

Q2: How does the conformation of 2,2'-bithiophene influence its properties?

A2: 2,2'-bithiophene can exist in both syn and anti conformations. [] While the anti conformation is more common in the solid state, the presence of substituents and the surrounding environment can influence the conformational equilibrium. This equilibrium directly impacts the compound's electronic and optical properties, affecting its applications in organic electronics and photovoltaics. [, , ]

Q3: What spectroscopic techniques are commonly used to characterize 2,2'-bithiophene and its derivatives?

A3: Researchers utilize a combination of techniques to characterize 2,2'-bithiophene and its derivatives. These include:

- NMR Spectroscopy (1H and 13C): Provides insights into the compound's structure, conformation, and dynamics in solution. []

- UV-Vis Spectroscopy: Used to study the electronic transitions and absorption properties of the compound, crucial for applications in organic electronics and photovoltaics. [, , ]

- Infrared Spectroscopy (IR): Helps identify functional groups and analyze intermolecular interactions, such as hydrogen bonding. [, ]

- Photoelectron Spectroscopy (UPS and MAES): Provides information about the electronic structure and interactions of 2,2'-bithiophene with metal surfaces, relevant for applications in organic electronics. [, ]

- X-Ray Diffraction: Used to determine the solid-state structure and packing of 2,2'-bithiophene and its derivatives, particularly for crystalline forms. [, , ]

Q4: What makes 2,2'-bithiophene a promising building block for organic semiconductors?

A4: 2,2'-Bithiophene exhibits several advantageous properties for organic semiconductor applications:

- Extended π-Conjugation: The conjugated system in 2,2'-bithiophene allows for efficient electron delocalization, facilitating charge transport. [, , , ]

- Tunable Electronic Properties: The electronic properties of 2,2'-bithiophene can be finely tuned by introducing various substituents, enabling the development of materials with tailored energy levels for specific applications. [, , , , ]

- Film-Forming Properties: 2,2'-Bithiophene and its derivatives can form uniform films, a crucial characteristic for device fabrication in organic electronics. [, , ]

- Solution Processability: Many 2,2'-bithiophene derivatives are soluble in common organic solvents, allowing for cost-effective solution-processing techniques for device fabrication. [, , ]

Q5: How does the incorporation of 2,2'-bithiophene into polymers affect their properties and applications?

A5: Incorporating 2,2'-bithiophene units into polymer backbones significantly influences their properties:

- Enhanced Planarity and Crystallinity: 2,2'-Bithiophene units, particularly those with specific substituents like fluorine, can induce greater planarity and crystallinity in polymers, improving charge carrier mobility for enhanced device performance in organic field-effect transistors (OFETs). [, , , ]

- Tunable Energy Levels: The presence of 2,2'-bithiophene units allows for fine-tuning of the polymer's HOMO and LUMO energy levels, impacting the open-circuit voltage and overall efficiency in organic solar cells (OSCs). [, , ]

- Improved Stability: Some 2,2'-bithiophene-based polymers exhibit enhanced stability under ambient conditions, making them suitable for long-lasting electronic devices. [, ]

Q6: What are some notable applications of 2,2'-bithiophene derivatives in material science?

A6: 2,2'-Bithiophene derivatives are finding applications in various fields:

- Organic Solar Cells (OSCs): As electron-donating units in conjugated polymers and small molecules, contributing to efficient light absorption and charge transport for high power conversion efficiency. [, , , ]

- Organic Field-Effect Transistors (OFETs): As building blocks for semiconducting polymers, enhancing charge carrier mobility and device performance. [, , , ]

- Sensors: Utilized in the development of chemical sensors, leveraging the sensitive electronic and optical properties of 2,2'-bithiophene derivatives for analyte detection. [, ]

Q7: Can 2,2'-bithiophene derivatives act as catalysts?

A7: Yes, research has shown that 2,2'-bithiophene can play a catalytic role in certain polymerization reactions. For instance, it can act as a catalyst in the electropolymerization of 3-bromothiophene, promoting faster polymerization and influencing the properties of the resulting poly(3-bromothiophene) films. []

Q8: How is computational chemistry employed in 2,2'-bithiophene research?

A8: Computational chemistry plays a vital role in:

- Predicting Molecular Properties: Researchers use computational methods like Density Functional Theory (DFT) to predict the electronic properties, geometries, and optical properties of novel 2,2'-bithiophene derivatives before their synthesis. [, , , ]

- Understanding Structure-Property Relationships: Computational modeling helps establish relationships between the chemical structure of 2,2'-bithiophene derivatives and their electronic and optical properties, guiding the design of materials with enhanced performance. [, , ]

- Investigating Interfacial Phenomena: Computational techniques provide insights into the interactions of 2,2'-bithiophene derivatives with other materials, such as metal electrodes in organic electronic devices. []

Q9: Are there any concerns regarding the environmental impact of 2,2'-bithiophene and its derivatives?

A9: While 2,2'-bithiophene itself is found naturally in certain plants like Tagetes minuta, [, ] research on the environmental fate and potential toxicity of synthetic 2,2'-bithiophene derivatives is limited. As with many synthetic compounds, it's crucial to assess their environmental persistence, bioaccumulation potential, and potential toxicity to ensure responsible development and use.

Q10: What are some promising future directions for 2,2'-bithiophene research?

A10: The future of 2,2'-bithiophene research appears bright with several exciting avenues to explore:

- Developing High-Performance OSCs: Designing and synthesizing novel 2,2'-bithiophene-based polymers and small molecules with improved light absorption, charge transport, and stability for highly efficient and durable organic solar cells. [, , ]

- Exploring Bioelectronic Applications: Investigating the potential of 2,2'-bithiophene derivatives in bioelectronics, leveraging their electronic properties and biocompatibility for applications in biosensors and biocompatible electronic devices. [, ]

- Advancing Sustainable Synthesis: Developing environmentally benign and sustainable synthetic routes for 2,2'-bithiophene derivatives, minimizing the use of hazardous reagents and solvents. []

- Understanding Degradation Mechanisms: Investigating the degradation pathways of 2,2'-bithiophene-based materials under various conditions to develop strategies for enhancing device lifetimes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.